(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride

Asymmetric synthesis Biocatalysis Chiral amine

Select the (1R)-hydrochloride to create CNS-penetrant or metabolic-stable candidates where stereochemical integrity drives target engagement. This >99% ee, transaminase-derived enantiomer eliminates chiral chromatography of downstream intermediates, cutting process mass intensity. The gem-difluoro motif lowers amine pKa by ~3.5 units versus non-fluorinated analogs, improving oral bioavailability validated in cathepsin K programs. The crystalline HCl salt ensures accurate gravimetric handling—unlike the liquid free base—while the furan ring provides a synthetic handle for photocatalytic heteroarylation (62–85% yield).

Molecular Formula C6H8ClF2NO
Molecular Weight 183.58
CAS No. 2343963-64-2
Cat. No. B2938627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride
CAS2343963-64-2
Molecular FormulaC6H8ClF2NO
Molecular Weight183.58
Structural Identifiers
SMILESC1=COC(=C1)C(C(F)F)N.Cl
InChIInChI=1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1
InChIKeyBFAILEZOAJHMRD-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine hydrochloride (CAS 2343963-64-2): Chiral Fluoroamine Building Block for Asymmetric Synthesis


(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine hydrochloride (CAS 2343963-64-2) is a chiral, non-racemic primary amine building block featuring a difluoromethyl group adjacent to the amine-bearing stereocenter and a furan-2-yl substituent. With a molecular formula of C₆H₈ClF₂NO and a molecular weight of 183.58 g/mol , the compound serves as a versatile intermediate for the construction of fluorinated heterocyclic scaffolds in medicinal chemistry and agrochemical research. The hydrochloride salt form enhances crystallinity and ease of handling compared to the corresponding free base (CAS 1391371-05-3; MW 147.12) .

Why Generic Substitution Fails for (1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine Hydrochloride in Drug Discovery


Generic substitution among chiral 2,2-difluoroethylamine building blocks is precluded by three interdependent factors: stereochemical configuration, fluorine-mediated electronic modulation, and salt-form-dependent physicochemical properties. The (1R)-enantiomer is configurationally distinct from its (1S)-antipode (CAS 869462-45-3), potentially leading to divergent biological recognition [1]. The gem-difluoro motif lowers the amine pKa by approximately 3.5 log units relative to non-fluorinated analogs, substantially altering basicity, lipophilicity (logD), and oral bioavailability [2]. Furthermore, the hydrochloride salt provides superior solid-state stability and gravimetric handling accuracy compared to the liquid free base, which is critical for reproducible stoichiometric transformations .

Quantitative Comparative Evidence for (1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine Hydrochloride Versus Closest Analogs


Enantiomeric Purity: Transaminase-Catalyzed Synthesis of the (1R)-Enantiomer Achieves >99% ee vs. Racemic or Chemical Routes

The (1R)-configured 2,2-difluoro-1-(furan-2-yl)ethanamine scaffold can be accessed with enantiomeric excess (ee) exceeding 99% via transaminase-catalyzed kinetic resolution or asymmetric synthesis, as demonstrated for structurally related fluorine-containing chiral amines using engineered transaminases derived from Chromobacterium violaceum DSM30191 [1]. In contrast, traditional chemical asymmetric hydrogenation or organocatalytic routes typically yield ee values in the range of 85–95% for α-fluoroamine substrates, and racemic mixtures derived from non-stereoselective reductive amination display 0% ee, lacking any enantiomeric enrichment [2]. The transaminase process delivers product purities of 97–99% by HPLC, with isolated yields of 83–90% [1].

Asymmetric synthesis Biocatalysis Chiral amine

Amine Basicity (pKa) Modulation: 3.5-Log-Unit Reduction vs. Non-Fluorinated Analog Enhances Drug-Like Properties

The conjugate acid of 2,2-difluoroethylamine (DFEA) exhibits a pKa of 7.2, compared to pKa 10.7 for the non-fluorinated parent ethylamine [1]. This ~3.5-log-unit decrease in basicity is directly attributed to the electron-withdrawing effect of the gem-difluoro substituent. Similarly, the non-fluorinated chiral analog 1-(furan-2-yl)ethanamine (CAS 22095-34-7) possesses a predicted pKa of 9.58 for its conjugate acid , indicating that the difluoro substitution on the (1R)-2,2-difluoro-1-(furan-2-yl)ethanamine scaffold is expected to produce a comparable ~2.4–3.5 log unit reduction in amine basicity, shifting the protonation equilibrium at physiological pH and consequently altering logD, membrane permeability, and oral absorption [2].

Physicochemical property optimization Drug design Bioavailability

Lipophilicity (logD₇.₄) Optimization: Enhanced Oral Bioavailability Demonstrated in Cathepsin K Inhibitor Scaffolds

Replacement of the trifluoroethylamine motif with a difluoroethylamine group in cathepsin K inhibitors increased the basicity of the amine nitrogen, which positively impacted the logD value and translated into improved oral bioavailability in pre-clinical species [1]. While the specific logD of (1R)-2,2-difluoro-1-(furan-2-yl)ethanamine hydrochloride has not been reported independently, the 2,2-difluoroethylamine substructure itself has a measured logD₇.₄ of -0.54 [2]. The trifluoroethylamine comparator exhibits a logD₇.₄ approximately 0.8–1.0 units higher (more lipophilic) due to the additional fluorine atom, while the non-fluorinated ethylamine analog shows a logD₇.₄ approximately 1.5 units lower (more hydrophilic), placing the difluoro scaffold in a balanced range favorable for both permeability and aqueous solubility [1][2].

ADME Oral bioavailability Lipophilicity

Salt Form Advantage: Hydrochloride Salt (CAS 2343963-64-2) Offers Superior Solid-State Handling vs. Liquid Free Base (CAS 1391371-05-3)

The (1R)-2,2-difluoro-1-(furan-2-yl)ethanamine hydrochloride (CAS 2343963-64-2; MW 183.58) is supplied as a crystalline solid with a minimum purity of 95% . In contrast, the corresponding free base (CAS 1391371-05-3; MW 147.12) is reported as a liquid at ambient temperature with no defined melting point in available databases . The hydrochloride salt enables precise gravimetric dispensing for stoichiometric reactions (amine + base neutralization), eliminates variability associated with hygroscopic or volatile liquid amines, and provides a defined counterion for salt metathesis or direct use in reductive amination protocols under acidic conditions. The molecular weight difference (ΔMW = +36.46 g/mol, corresponding to one equivalent of HCl) is stoichiometrically accounted for in all synthetic transformations .

Solid-state chemistry Formulation Analytical accuracy

Synthetic Utility: Metal-Free Photocatalytic Heteroarylation Enables Rapid Construction of Heteroaryl Difluoroethylamine Libraries

A metal-free photocatalytic amination and heteroarylation method using gem-difluoroalkene substrates has been reported for the rapid construction of heteroaryl difluoroethylamine scaffolds, achieving moderate to good isolated yields for furan-containing products [1]. In the specific context of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one substrates, C-3 alkylation with heteroarylmethyl chlorides using Cs₂CO₃ as base proceeds regioselectively in 62–85% isolated yields, with structural confirmation by X-ray crystallography . These synthetic methodologies are directly applicable to the (1R)-2,2-difluoro-1-(furan-2-yl)ethanamine scaffold for the generation of focused compound libraries, whereas non-fluorinated furfurylamine analogs do not participate in these transformations with comparable efficiency due to differing electronic properties of the amine α-carbon .

Photocatalysis Late-stage functionalization Library synthesis

Commercial Availability and Benchmark Pricing: (1R)-Enantiomer Hydrochloride Competes Favorably with Analogous Chiral Fluoroamine Building Blocks

The (1R)-2,2-difluoro-1-(furan-2-yl)ethanamine free base (CAS 1391371-05-3) is commercially catalogued by Enamine (Product Code: EN300-7300085) at prices of $1,509.00 for 0.5 g and $1,572.00 for 1.0 g (as of May 2023) [1]. The (1S)-enantiomer (CAS 869462-45-3) is priced comparably at $1,572.00 for 1.0 g from the same supplier [2]. In contrast, a structurally more complex brominated analog, 2-(5-bromo-3-methylfuran-2-yl)-2,2-difluoroethan-1-amine (CAS 2229126-02-5), is priced at $1,660.00 for only 0.1 g [3], representing a >10-fold higher cost per gram. The (1R)-hydrochloride salt (CAS 2343963-64-2), while not directly priced in the retrieved sources, benefits from the established supply chain for its free base precursor and its enantiomeric counterpart, with additional vendors including Biosynth (via Biozol) offering the hydrochloride form .

Procurement Cost efficiency Building block supply

Recommended Application Scenarios for (1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine Hydrochloride Based on Differentiated Evidence


Asymmetric Synthesis of Fluorinated Drug Candidates Requiring >99% Enantiomeric Excess

Use the (1R)-hydrochloride as a chirality-defining building block in the synthesis of CNS-penetrant or metabolic-stable drug candidates where stereochemical integrity is critical for target engagement. The transaminase-derived enantiopurity (>99% ee) eliminates the need for chiral chromatographic purification of downstream intermediates, reducing process mass intensity and improving overall yield [1].

Medicinal Chemistry Programs Targeting Improved Oral Bioavailability Through Difluoroethylamine Isostere Replacement

Incorporate the (1R)-2,2-difluoro-1-(furan-2-yl)ethanamine scaffold as an amide bond isostere or primary amine replacement in lead series where non-fluorinated or trifluoroethylamine analogs suffer from poor oral exposure. The balanced logD₇.₄ (approximately -0.5) and reduced pKa (~7.2) of the difluoroethylamine moiety have been validated in cathepsin K inhibitor programs to improve pre-clinical oral bioavailability compared to trifluoroethylamine analogs [2].

Photocatalytic Library Synthesis of Heteroaryl Difluoroethylamine Analogs for High-Throughput Screening

Leverage the established metal-free photocatalytic heteroarylation methodology to rapidly derivative the (1R)-difluoroethylamine core. The furan ring provides a synthetic handle for further functionalization, and the regioselective C-3 alkylation protocol (62–85% yield) enables efficient construction of screening libraries with structural diversity at the heteroaryl position .

Agrochemical Intermediate Synthesis Exploiting Difluoroethylamine Metabolic Stability

Deploy the (1R)-hydrochloride as a key intermediate in the synthesis of pesticide active ingredients where the difluoroethylamine moiety confers resistance to oxidative metabolism. The furan ring is a privileged scaffold in agrochemical design, and the hydrochloride salt form facilitates large-scale handling and formulation development [3].

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